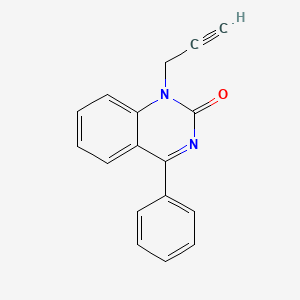

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one

Description

Historical Context and Evolution of Quinazolinone Derivatives in Organic and Medicinal Chemistry

The exploration of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a quinazolinone derivative being a significant milestone in heterocyclic chemistry. nih.govmdpi.com Early work focused on the fundamental synthesis and characterization of this novel heterocyclic system. Over the decades, the field has evolved dramatically, driven by the discovery of naturally occurring quinazolinone alkaloids with potent pharmacological properties. nih.gov

The 20th century witnessed a surge in research on quinazolinone derivatives, particularly in the realm of medicinal chemistry. The development of new synthetic methodologies allowed for the creation of diverse libraries of quinazolinone-based compounds. mdpi.com These efforts led to the discovery of molecules with a broad range of therapeutic applications, solidifying the importance of the quinazolinone scaffold in drug discovery.

Significance of the Quinazolinone Core as a Privileged Structure in Synthetic and Biological Investigations

The quinazolinone scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. researchgate.net The structural features of the quinazolinone core, including its rigidity, aromaticity, and the presence of hydrogen bond donors and acceptors, contribute to its ability to interact with a variety of biological macromolecules.

The significance of the quinazolinone core is underscored by its presence in a number of clinically used drugs and a vast number of compounds with demonstrated biological activities, including but not limited to:

Anticancer: Many quinazolinone derivatives have shown potent anticancer activity through various mechanisms. researchgate.netijpca.org

Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. researchgate.net

Anti-inflammatory: A number of quinazolinone derivatives have been investigated for their anti-inflammatory potential. researchgate.net

Anticonvulsant: The quinazolinone core is a feature of several compounds with anticonvulsant activity. nih.gov

The versatility of the quinazolinone scaffold continues to inspire the development of new synthetic methods and the exploration of its potential in various fields of biological investigation.

Structural Classification and Nomenclature of Quinazolinone Isomers and Derivatives

Quinazolinone exists in two main isomeric forms, depending on the position of the carbonyl group in the pyrimidinone ring: 2(1H)-quinazolinone and 4(3H)-quinazolinone. The 4(3H)-quinazolinone isomer is the more common and extensively studied of the two.

Derivatives of these basic structures are named based on the substitution pattern on the bicyclic ring system. The numbering of the quinazolinone ring follows standard IUPAC nomenclature for heterocyclic compounds. For example, in 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one, the phenyl group is attached to the 4th position, and the prop-2-yn-1-yl group is attached to the nitrogen at the 1st position of the quinazolin-2(1H)-one core.

The structural diversity of quinazolinone derivatives is vast, with substitutions possible at various positions on both the benzene (B151609) and pyrimidinone rings. This allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Overview of Research Trajectories for Quinazolinone-Based Compounds

Current research on quinazolinone-based compounds is following several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize and functionalize the quinazolinone scaffold, including the use of green chemistry principles.

Exploration of New Biological Targets: Researchers are investigating the potential of quinazolinone derivatives to interact with novel biological targets for the treatment of a wide range of diseases.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how the structural features of quinazolinone derivatives influence their biological activity, guiding the design of more potent and selective compounds. nih.gov

Application in Chemical Biology: The unique properties of the quinazolinone scaffold are being exploited for the development of chemical probes and tools to study biological processes. The introduction of functionalities like the propargyl group in this compound opens avenues for the use of "click chemistry" for bioconjugation and target identification. nih.govcsmres.co.uknih.govdergipark.org.trwikipedia.org

Detailed Focus: this compound

While the broader quinazolinone class is well-documented, specific research on this compound is not extensively reported in publicly available literature. However, based on established synthetic methodologies for related compounds, a plausible synthetic route and potential areas of research can be outlined.

Proposed Synthesis

A likely synthetic pathway to this compound would involve a two-step process:

Synthesis of the 4-Phenylquinazolin-2(1H)-one core: This intermediate can be synthesized through various established methods. One common approach involves the condensation of 2-aminobenzonitrile (B23959) with benzaldehyde, followed by cyclization.

N-Alkylation with Propargyl Bromide: The introduction of the prop-2-yn-1-yl group at the N-1 position can be achieved through a nucleophilic substitution reaction. The nitrogen atom of the 4-phenylquinazolin-2(1H)-one acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.govresearchgate.netclockss.orgnih.gov

Potential Research Findings and Applications

Given the structural features of this compound, several avenues of research and potential applications can be envisioned:

Biological Activity Screening: The compound could be screened for a variety of biological activities, drawing parallels from other N-1 substituted quinazolinone derivatives which have shown promising results in areas like anticancer and antimicrobial research. researchgate.netnih.govresearchgate.netmdpi.com

Click Chemistry Applications: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govcsmres.co.uknih.govdergipark.org.trwikipedia.org This would allow for the facile conjugation of this compound to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, to create probes for chemical biology research.

Materials Science: The ability to undergo click chemistry also suggests potential applications in materials science, for example, in the development of functionalized polymers or surfaces.

Below is an interactive data table summarizing the key attributes and potential research directions for the target compound.

| Attribute | Details |

| IUPAC Name | This compound |

| Core Scaffold | Quinazolin-2(1H)-one |

| Key Substituents | Phenyl group at C4, Prop-2-yn-1-yl group at N1 |

| Proposed Synthesis | 1. Synthesis of 4-phenylquinazolin-2(1H)-one. 2. N-alkylation with propargyl bromide. |

| Potential Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory (based on related structures) |

| Potential Applications | Chemical biology probes (via click chemistry), Development of novel therapeutic agents, Materials science |

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1-prop-2-ynylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h1,3-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJSFHEZJXVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Attributes of 4 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 2 1h One

Elucidation of the 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one Molecular Framework

The molecular framework of this compound is built upon the quinazolin-2(1H)-one nucleus. This core is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. nih.govresearchgate.net Specifically, it is an oxidized derivative of quinazoline (B50416), featuring a carbonyl group at the second position of the pyrimidine ring. nih.gov The fusion of the aromatic benzene ring significantly influences the electronic properties and chemical behavior of the pyrimidine portion. nih.gov

Two key substituents define the specific nature of this molecule:

A Phenyl Group at Position 4: This substitution involves the attachment of a C₆H₅ ring to the carbon atom at the fourth position of the quinazolinone core. Anionic reagents are known to readily attack position 4 of the quinazoline ring, making it a key site for introducing substituents. scispace.com

A Propargyl Group at Position 1: The nitrogen atom at the first position is alkylated with a prop-2-yn-1-yl group (-CH₂C≡CH). researchgate.net This introduces a terminal alkyne functionality into the molecular structure.

| Attribute | Description |

|---|---|

| Core Structure | Quinazolin-2(1H)-one |

| Substituent at C-4 | Phenyl (-C₆H₅) |

| Substituent at N-1 | Propargyl (-CH₂C≡CH) |

| Chemical Class | N-substituted Quinazolinone |

Conformational Analysis and Stereochemical Considerations within the Quinazolinone System

The propargyl group at N-1 also possesses rotational freedom. While the N-1 nitrogen atom is part of the rigid ring system, the attached propargyl chain can rotate, allowing the terminal alkyne to adopt various positions relative to the bicyclic core. There are no chiral centers in the molecule, so stereoisomerism is not a primary consideration unless atropisomerism (axial chirality) is induced by bulky substituents that restrict rotation, a phenomenon observed in some complex quinazolinone systems. researchgate.net

| Structural Feature | Conformational Aspect | Influencing Factors |

|---|---|---|

| C4-Phenyl Bond | Rotation (Dihedral Angle) | Steric hindrance, π-π interactions |

| N1-Propargyl Bond | Rotation of the side chain | Minimization of steric clash with adjacent groups |

| Quinazolinone Core | Largely planar | Fused aromatic ring system |

Strategic Importance of the Phenyl Substituent at Position 4 for Molecular Recognition and Electronic Properties

The phenyl group at position 4 is not merely a structural component; it plays a crucial role in the molecule's chemical and biological properties. Phenylquinazolines are a well-studied class of compounds, and substitutions at position 4 are known to be critical for biological activity, particularly in the inhibition of enzymes and receptors. nih.govnih.gov

Molecular Recognition: The phenyl ring provides a large, hydrophobic surface that can engage in non-covalent interactions essential for molecular recognition. These interactions include:

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's binding site.

Hydrophobic Interactions: The nonpolar nature of the phenyl group allows it to favorably interact with hydrophobic pockets in biological macromolecules.

The presence and orientation of this phenyl group can thus dictate how the molecule fits into a binding site, influencing its specificity and potency. mdpi.comnih.gov

Electronic Properties: The phenyl group influences the electron distribution within the quinazolinone core. The introduction of the phenyl ring can modulate the electron density of the heterocyclic system through resonance and inductive effects. mdpi.com This alteration of the electronic landscape can affect the reactivity of other parts of the molecule, such as the nucleophilicity of the nitrogen atoms or the electrophilicity of the carbonyl carbon. The introduction of a cyano group at position 4, for example, has been shown to significantly decrease the band gap of the quinazolinone core, highlighting the strong electronic influence of substituents at this position. mdpi.com

| Property | Contribution of Phenyl Group | Mechanism/Effect |

|---|---|---|

| Molecular Recognition | Provides a key binding motif | π-π stacking, hydrophobic interactions, van der Waals forces |

| Electronic Properties | Modulates electron density of the core | Resonance and inductive effects |

| Structural Scaffolding | Defines molecular shape and volume | Acts as a rigid scaffold for orienting other functional groups |

Role of the Propargyl Moiety at N-1 as a Functional Handle for Chemical Transformations

The propargyl group is recognized as a highly versatile and reactive functional group in organic synthesis. benthamdirect.comresearchgate.net Its incorporation at the N-1 position of the quinazolinone ring transforms the molecule into a valuable building block for creating more complex chemical architectures. The terminal alkyne (C≡CH) is the key to its utility.

This "functional handle" can participate in a wide array of chemical reactions, allowing for the covalent linkage of the quinazolinone core to other molecules or for the construction of new ring systems. researchgate.net Propargyl groups on nitrogen heterocycles are frequently used as synthons for various transformations. benthamdirect.comresearchgate.netresearchgate.net

Key transformations involving the propargyl group include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, where the terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. researchgate.netresearchgate.net This reaction is highly efficient and specific, making it ideal for linking the quinazolinone to other molecules, such as biomolecules or polymers.

Cycloisomerization and Cyclocondensation: The propargyl group can undergo intramolecular cyclization reactions, often catalyzed by transition metals like gold or silver, to form new fused heterocyclic rings. beilstein-journals.orgacs.org These reactions can be used to build complex polycyclic systems from the relatively simple quinazolinone precursor. benthamdirect.comresearchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling further extension of the molecular framework.

The presence of the propargyl moiety thus provides a gateway for diversification, enabling the synthesis of a library of related compounds from a common intermediate.

| Reaction Type | Description | Product |

|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction with an azide (R-N₃) | 1,2,3-Triazole linked quinazolinone |

| Cycloisomerization | Intramolecular rearrangement to form a new ring | Fused polycyclic heterocycles |

| Sonogashira Coupling | Cross-coupling with aryl/vinyl halides | Extended π-conjugated systems |

| Mannich Reaction | Reaction with an aldehyde and an amine | Propargylamines |

Pharmacological and Biological Research Aspects Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one Derivatives

The biological activity of quinazolinone derivatives is intricately linked to the nature and position of various substituents on the core structure. nih.gov SAR studies have been crucial in elucidating the impact of modifications at the N-1, C-4, and other positions of the quinazolinone ring system.

Influence of N-1 Substitution on Biological Activity Profile

The substitution at the N-1 position of the quinazolinone core is a critical determinant of the compound's biological activity. While the specific prop-2-yn-1-yl (propargyl) group of the title compound is a subject of interest, broader studies on N-1 substitutions provide valuable context. For instance, in a series of 1-isopropyl-2-phenyl-4(1H)-quinazolinones, the presence of the isopropyl group was found to be optimal for anti-inflammatory activity. nih.gov This suggests that small alkyl groups at the N-1 position can significantly influence the pharmacological profile. The propargyl group, with its terminal alkyne, offers a reactive handle that could potentially engage in covalent interactions with biological targets, a feature that distinguishes it from simple alkyl substituents.

Impact of 4-Phenyl Substituents on Receptor/Enzyme Interactions

The 4-phenyl group is a common feature in many biologically active quinazolinone derivatives. The substitution pattern on this phenyl ring can dramatically alter the compound's interaction with receptors and enzymes. Studies on related 4-phenylamino-quinazoline derivatives have shown that substitutions on the aniline (B41778) ring can modulate activity and selectivity. For example, a meta-chloro substitution on the aniline residue was found to provide a good basal activity for NF-κB inhibition while avoiding strong steric clashes upon binding to EGFR kinase. nih.gov In another series of pyrrazolo[1,5-a]quinazolines, a 4-fluorophenyl group at a comparable position (R1) led to retained or modestly increased potencies at mGlu2 and mGlu3 receptors, whereas a 4-chlorophenyl group decreased the maximal inhibition. nih.gov These findings underscore the sensitivity of biological activity to the electronic and steric properties of substituents on the 4-phenyl ring. The unsubstituted phenyl group in this compound provides a foundational hydrophobic interaction within the binding pockets of its targets.

Effects of Modifications on the Quinazolinone Core (e.g., C-2, C-6, C-8)

Modifications to the quinazolinone core itself, at positions such as C-2, C-6, and C-8, have been extensively explored to optimize biological activity.

C-2 Position: The C-2 position is highly amenable to substitution, with various groups influencing the potency and selectivity of the compounds. In some series, a methyl group at the C-2 position is essential for antimicrobial activities. nih.gov In other instances, substitution with a polar 2,4-dihydroxyphenyl group on the C-2 position of the quinazoline (B50416) scaffold resulted in a compound with excellent anticancer activity and low toxicity to normal cells. researchgate.net

C-6 and C-8 Positions: Halogenation at the C-6 and C-8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity. nih.gov Specifically, the presence of iodine at these positions can enhance the antimicrobial profile. nih.gov For anticancer activity, a single substitution at the sixth position of phenyl quinazolinone derivatives appears to be beneficial. researchgate.net Furthermore, the introduction of electron-donating groups at the 6 and 7 positions has been found to increase the activity of certain quinazoline derivatives against A431 cells. nih.gov

| Position of Modification | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Small alkyl groups (e.g., isopropyl) | Can be optimal for anti-inflammatory activity. | nih.gov |

| 4-Phenyl | Unsubstituted Phenyl | Provides foundational hydrophobic interactions. | General observation |

| 4-Phenyl | Fluoro substitution | Can retain or modestly increase potency at certain receptors. | nih.gov |

| 4-Phenyl | Chloro substitution | Can provide good basal activity for NF-κB inhibition or decrease maximal inhibition at other targets. | nih.govnih.gov |

| C-2 | Methyl group | Can be essential for antimicrobial activity. | nih.gov |

| C-2 | Polar aryl groups (e.g., 2,4-dihydroxyphenyl) | Can lead to excellent anticancer activity with low toxicity. | researchgate.net |

| C-6, C-8 | Halogens (e.g., Iodine) | Can significantly improve antibacterial activity. | nih.gov |

| C-6 | Single substitution | Can be beneficial for increased antitumor activity. | researchgate.net |

| C-6, C-7 | Electron-donating groups | Can increase activity against certain cancer cell lines. | nih.gov |

Investigation of Molecular Targets and Mechanism of Action (In Vitro and Cellular Studies)

The therapeutic effects of 4-phenylquinazolin-2(1H)-one derivatives are mediated through their interaction with various molecular targets, primarily protein kinases and components of the cytoskeleton.

Kinase Inhibition Profiles (e.g., EGFR, ErbB, CDK, PI3K, Pim Kinase, ALK2)

The quinazolinone scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Derivatives of this class have been shown to inhibit a range of kinases involved in cancer cell proliferation and survival.

EGFR and ErbB Family: Many 4-anilino-quinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The natural quinazolinone derivative, 3-Phenethyl-2-phenylquinazolin-4-(3H)-one, has been shown to inactivate EGFR pathways. nih.gov The broader class of quinazolinones includes dual inhibitors of EGFR and HER2 (a member of the ErbB family). mdpi.commdpi.com

CDK and PI3K: Certain quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov Additionally, Idelalisib, a quinazolin-4(3H)-one derivative, is an inhibitor of phosphoinositide-3 kinase (PI3K). mdpi.com The natural product 3-Phenethyl-2-phenylquinazolin-4-(3H)-one also inactivates the PI3K/AKT pathway. nih.gov

| Kinase Target | Activity of Related Quinazolinone Derivatives | Reference |

|---|---|---|

| EGFR | Potent inhibition by 4-anilino-quinazoline derivatives. Inactivation of EGFR pathway by 3-Phenethyl-2-phenylquinazolin-4-(3H)-one. | nih.govnih.gov |

| ErbB (HER2) | Dual inhibition of EGFR and HER2 by some derivatives. | mdpi.commdpi.com |

| CDK2 | Inhibitory activity demonstrated by some quinazolin-4(3H)-one derivatives. | nih.gov |

| PI3K | Idelalisib is a PI3K inhibitor. Inactivation of PI3K/AKT pathway by 3-Phenethyl-2-phenylquinazolin-4-(3H)-one. | nih.govmdpi.com |

| Pim Kinase | Specific data not available for this compound class in the reviewed literature. | - |

| ALK2 | Specific data not available for this compound class in the reviewed literature. | - |

Tubulin Polymerization Inhibition and Microtubule Dynamics

Beyond kinase inhibition, a significant mechanism of action for some quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govacs.org These compounds often act at the colchicine (B1669291) binding site of tubulin. nih.govacs.org For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related quinazolinone derivative, is a potent inhibitor of tubulin assembly and exhibits substantial inhibition of colchicine binding. nih.govacs.org Mechanistic studies have shown that such compounds can cause cell cycle arrest in the G2/M phase and disrupt microtubule formation. nih.gov The anticancer activity of certain 2-styryl quinazolin-4-ones and 2,3-dihydro-2-aryl-4-quinazolinones has also been attributed to their effectiveness as inhibitors of tubulin polymerization. researchgate.net This mode of action represents a key area of investigation for the anticancer potential of the broader class of compounds to which this compound belongs.

An article on the specific pharmacological and biological research aspects of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature and research data pertaining to this specific molecule did not yield any information regarding its activity in the following areas outlined in the request:

DNA Gyrase Enzyme Inhibition

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Cell Cycle Modulation and Apoptosis Induction in Cell Lines

Receptor Binding Studies and Selectivity Profiling

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Antimicrobial Activity Evaluation

While the broader class of compounds known as quinazolinones has been the subject of extensive research for these biological activities, no studies specifically investigating "this compound" were found. The available literature focuses on other derivatives of the quinazolinone scaffold. Therefore, providing a scientifically accurate and thorough article that strictly adheres to the provided outline for this particular compound is not possible based on the currently available information.

Cellular Pharmacology and Phenotypic Screening (Non-Human)

Anti-inflammatory and Analgesic Properties in Pre-clinical Models

A novel quinazoline derivative, this compound, has demonstrated notable anti-inflammatory and analgesic activities in various pre-clinical animal models. jneonatalsurg.com These studies highlight its potential as a lead compound for the development of new therapeutic agents for pain and inflammation. jneonatalsurg.com

The anti-inflammatory potential of the compound was evaluated using both acute and chronic inflammation models. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the quinazoline derivative exhibited a dose-dependent reduction in paw swelling. jneonatalsurg.com Notably, at a dose of 50 mg/kg, its efficacy was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. jneonatalsurg.com Furthermore, in the cotton pellet-induced granuloma model in rats, which mimics the proliferative phase of chronic inflammation, the compound also showed a significant, dose-dependent inhibition of granuloma formation. jneonatalsurg.com

The analgesic properties of this compound were investigated through models that assess both peripheral and central analgesic effects. In the acetic acid-induced writhing test in mice, a model for visceral pain, the compound significantly reduced the number of writhes, indicating potent peripheral analgesic activity. jneonatalsurg.com To evaluate its central analgesic effects, the hot plate test was employed in mice. The compound was observed to increase the latency period, suggesting a centrally mediated analgesic action. jneonatalsurg.com

An acute toxicity study in mice, following OECD Guideline 423, established a high safety margin for the compound, with no mortality or significant clinical signs of toxicity observed at doses up to 2000 mg/kg. jneonatalsurg.com

These findings collectively demonstrate that this compound possesses both anti-inflammatory and analgesic properties in preclinical models, with a favorable safety profile. jneonatalsurg.com

Table 1: Pre-clinical Anti-inflammatory and Analgesic Activity of this compound

| Model | Species | Effect | Key Findings |

| Carrageenan-induced paw edema | Rat | Anti-inflammatory (Acute) | Dose-dependent inhibition of paw edema; efficacy at 50 mg/kg comparable to indomethacin. jneonatalsurg.com |

| Cotton pellet-induced granuloma | Rat | Anti-inflammatory (Chronic) | Dose-dependent inhibition of granuloma formation. jneonatalsurg.com |

| Acetic acid-induced writhing | Mouse | Analgesic (Peripheral) | Significant reduction in writhing counts. jneonatalsurg.com |

| Hot plate test | Mouse | Analgesic (Central) | Increased latency period. jneonatalsurg.com |

Ligand-Target Interactions and Binding Site Analysis

The pharmacological effects of this compound are believed to be mediated through its interaction with specific biological targets, primarily the cyclooxygenase (COX) enzymes. jneonatalsurg.com The quinazoline scaffold is a recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including enzymes involved in the inflammatory cascade. ajol.info

Mechanistic insights from preclinical studies suggest that the anti-inflammatory and analgesic properties of this novel quinazoline derivative may stem from the inhibition of cyclooxygenase, a key enzyme in the synthesis of prostaglandins, which are pivotal mediators of pain and inflammation. jneonatalsurg.com Quinazolinone derivatives have been investigated as inhibitors of both COX-1 and COX-2 isoforms. nih.gov

Molecular docking studies on similar quinazolinone derivatives have provided insights into their binding modes within the active sites of COX enzymes. These in silico analyses suggest that the quinazolinone nucleus can fit into the active site of COX, with specific substitutions on the phenyl ring influencing the binding affinity and selectivity for COX-1 versus COX-2. researchgate.net For some quinazolinone derivatives, the interaction with the COX active site is stabilized by the formation of hydrogen bonds with key amino acid residues, such as Tyr355. ajol.infonih.gov

The binding of quinazolinone compounds to the NF-κB receptor has also been explored, suggesting another potential pathway for their anti-inflammatory effects. nih.gov The active site for these interactions has been described as being constructed from the side chains of several key amino acid residues, including various arginine, lysine, and cysteine residues. nih.gov

While specific molecular docking and binding site analysis for this compound are not extensively detailed in the available literature, the existing data on related quinazolinone derivatives strongly suggest that its mechanism of action involves the inhibition of key inflammatory mediators like cyclooxygenase. jneonatalsurg.com Further molecular modeling and experimental binding studies are warranted to fully elucidate the specific ligand-target interactions and the precise binding mode of this compound. jneonatalsurg.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For the broader class of quinazolinone derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

For instance, various quinazolinone derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Docking studies have revealed that the quinazolinone scaffold can fit into the active site of COX-2, with substituents on the quinazolinone ring forming crucial interactions with key amino acid residues. nih.gov Similarly, docking studies of quinazolinone derivatives with other targets like multiple tyrosine kinases (CDK2, HER2, EGFR, and VEGFR2) and PARP-1 have demonstrated good binding affinities, suggesting their potential as inhibitors. nih.goveco-vector.comrjpbr.com

These studies typically reveal key interactions such as:

Hydrogen bonding: Interactions between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-pi stacking: Interactions between aromatic rings on the ligand and the protein.

Pi-alkyl interactions: Interactions between an aromatic ring and an alkyl group. nih.gov

A hypothetical docking study of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one into a target active site would likely show the phenyl ring and the quinazolinone core participating in hydrophobic and pi-pi stacking interactions, while the carbonyl group and nitrogen atoms of the quinazolinone ring could act as hydrogen bond acceptors. The propargyl group at the N1 position might also engage in specific interactions within the binding pocket.

Table 1: Representative Molecular Docking Results for Quinazolinone Derivatives against Various Targets

| Target Protein | Quinazolinone Derivative | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2,3-disubstituted quinazolin-4(3H)-ones | Arg120, Tyr355, Tyr385 | -8.5 to -10.2 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2-phenyl-quinazolin-4(3H)-one derivatives | Met793, Leu718, Asp855 | -9.0 to -11.5 |

Note: The data in this table is representative of findings for the general class of quinazolinone derivatives and not specific to this compound.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For quinazolinone derivatives, DFT studies have been employed to understand their stability, reactivity, and the nature of their frontier molecular orbitals (HOMO and LUMO).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. DFT calculations can also provide insights into the distribution of electron density, which is essential for understanding how a molecule will interact with other molecules.

For the quinazolinone scaffold, DFT studies have shown that the distribution of HOMO and LUMO is typically spread over the entire molecule, with significant contributions from the phenyl rings and the heterocyclic system. researchgate.net These calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Calculated Electronic Properties of a Representative Quinazolinone Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

Note: The data in this table is hypothetical and representative of typical values obtained for quinazolinone derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Affinity

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational flexibility of both the ligand and the protein over time. MD simulations can provide more accurate estimations of binding free energies and can reveal important details about the stability of the ligand-protein complex.

For quinazolinone derivatives, MD simulations can be used to:

Assess the stability of the docked pose obtained from molecular docking.

Investigate the role of water molecules in the binding site.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Study the conformational changes in the protein upon ligand binding.

These simulations can reveal that certain conformations of the quinazolinone derivative are more favorable for binding and can highlight the key interactions that contribute most to the binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For quinazolinone derivatives, QSAR studies have been conducted to correlate various physicochemical descriptors with their observed biological activities, such as anti-inflammatory or anticancer effects. The descriptors used in these studies can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

A typical QSAR model for a series of quinazolinone derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. Such models can be highly predictive and can significantly accelerate the drug discovery process.

In Silico Pharmacokinetic Predictions and Druggability Assessment (Excluding Clinical Outcomes)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of the drug discovery process. These predictions help in identifying compounds with favorable pharmacokinetic profiles and in avoiding costly failures in later stages of development.

For quinazolinone derivatives, various in silico tools can be used to predict properties such as:

Aqueous solubility: The ability of the compound to dissolve in water.

Intestinal absorption: The extent to which the compound is absorbed from the gastrointestinal tract.

Blood-brain barrier permeability: The ability of the compound to cross the blood-brain barrier.

Metabolism by cytochrome P450 enzymes: The likelihood of the compound being metabolized by these important drug-metabolizing enzymes.

Plasma protein binding: The extent to which the compound binds to proteins in the blood. researchgate.net

The "druggability" of a compound can also be assessed by evaluating its compliance with various rules of thumb, such as Lipinski's rule of five, which provides a set of guidelines for the physicochemical properties of orally active drugs. researchgate.net

Table 3: Predicted ADME Properties for a Representative Quinazolinone Derivative

| Property | Predicted Value |

|---|---|

| LogP (octanol-water partition coefficient) | 2.8 |

| Aqueous Solubility (logS) | -3.5 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

Note: The data in this table is representative and based on general predictions for quinazolinone derivatives.

Emerging Research Applications Beyond Direct Therapeutic Agents

Development as Chemical Probes for Biological Target Identification

The identification of the cellular targets of bioactive small molecules is a crucial step in drug discovery and chemical biology. Chemical probes are essential tools in this process, allowing for the visualization and isolation of target proteins. The structure of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one, featuring a quinazolinone core known for its interaction with various biological targets and a terminal alkyne for bioorthogonal ligation, makes it an ideal candidate for the development of chemical probes. researchgate.netox.ac.uk

The general strategy for utilizing this compound as a chemical probe involves allowing it to interact with its biological target within a cellular or in vitro system. Following this interaction, the terminal alkyne can be "clicked" with an azide-containing reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. This approach, known as activity-based protein profiling (ABPP) or target identification using affinity-based probes, enables the enrichment and subsequent identification of the target protein by mass spectrometry. The propargyl group serves as a small, minimally perturbing handle that is unlikely to interfere with the parent molecule's biological activity.

Table 1: Key Features of this compound as a Chemical Probe Precursor

| Feature | Description | Implication for Target Identification |

| Quinazolinone Core | A privileged scaffold with known biological activities. | Provides the binding affinity and selectivity for a specific biological target. |

| Propargyl Group | Contains a terminal alkyne. | Enables covalent attachment of reporter tags (e.g., biotin, fluorophores) via click chemistry. |

| Small Size | The propargyl group is sterically unobtrusive. | Minimizes interference with the natural binding of the quinazolinone core to its target. |

| Bioorthogonal Reactivity | The alkyne group is largely inert in biological systems until a specific azide-containing reagent is introduced. | Allows for specific labeling of the target in complex biological environments with minimal off-target reactions. |

Application in Fluorescent Labeling and Imaging (via Click Chemistry)

The intrinsic luminescent properties of some quinazolinone derivatives, combined with the versatility of click chemistry, position this compound as a valuable tool for fluorescent labeling and bioimaging. nih.govrsc.org The terminal alkyne allows for the covalent attachment of a wide variety of azide-functionalized fluorophores through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.comrsc.org

This methodology can be employed to fluorescently label purified proteins in vitro or to visualize the distribution of the quinazolinone compound within cells. For cellular imaging, the compound can be introduced to living cells, and after a period of incubation to allow for target engagement, the cells are fixed, permeabilized, and treated with an azide-functionalized fluorescent dye. This results in the covalent attachment of the dye to the locations where the quinazolinone probe has accumulated, providing a high-resolution map of its subcellular localization. This technique is particularly useful for understanding the mechanism of action of quinazolinone-based compounds and for visualizing their target engagement in a cellular context. nih.govnih.gov

Table 2: Fluorophores for Click Chemistry-based Labeling

| Fluorophore Class | Excitation (nm) | Emission (nm) | Notes |

| Fluorescein Azide (B81097) | ~495 | ~515 | Bright green fluorescence, pH-sensitive. |

| Rhodamine Azide | ~550 | ~575 | Photostable, available in various colors. axispharm.com |

| Cyanine Dyes (e.g., Cy5-azide) | ~650 | ~670 | Bright, far-red emission, suitable for in vivo imaging. |

| Alexa Fluor Dyes | Various | Various | A wide range of bright and photostable dyes. |

Potential in Material Science and Functional Molecules

The propargyl group in this compound serves as a versatile building block for the synthesis of novel polymers and functional materials. mdpi.com The alkyne functionality can be polymerized through various methods, including transition metal-catalyzed polymerization, to create polymers with a quinazolinone-containing side chain. rsc.orgoborolabs.com These polymers may exhibit interesting optical, electronic, or biological properties derived from the quinazolinone core.

Furthermore, the compound can be used in the surface functionalization of materials. Through click chemistry, it can be covalently attached to surfaces that have been pre-functionalized with azide groups. This allows for the creation of materials with tailored surface properties, such as altered hydrophobicity, biocompatibility, or the ability to specifically interact with biological targets. mdpi.com For instance, grafting this quinazolinone derivative onto a polymer scaffold could yield a material with specific binding properties for use in biosensors or as a stationary phase in affinity chromatography. The thiol-yne click reaction is another avenue for creating cross-linked materials and elastomers from alkyne-functionalized precursors. researchgate.netnsf.gov

Utilization in In Vitro Diagnostic Reagents or Assay Development

In the realm of in vitro diagnostics, there is a continuous need for robust and sensitive detection methods. mdpi.com this compound can be adapted for use in the development of diagnostic assays. For example, it could be incorporated as a recognition element in a biosensor. If the quinazolinone core binds to a specific disease biomarker, this interaction could be detected by a subsequent click reaction with a reporter molecule.

This compound could also be used to create customized assay reagents. For instance, it could be "clicked" onto a solid support, such as a magnetic bead or a microplate well, that has been functionalized with an azide. This would create an affinity matrix for capturing a target protein from a complex biological sample, forming the basis of an enzyme-linked immunosorbent assay (ELISA)-like diagnostic test. The versatility of the click reaction allows for the straightforward conjugation of the quinazolinone to various signaling molecules, such as enzymes (e.g., horseradish peroxidase) or quantum dots, to generate a detectable signal upon binding to the target analyte. The development of such assays would benefit from the high specificity and efficiency of the click chemistry conjugation. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. frontiersin.org Future research should focus on novel and sustainable routes to synthesize 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one and its analogs. Traditional methods for quinazolinone synthesis can involve hazardous solvents and expensive catalysts. researchgate.net Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-assisted synthesis, have shown promise for producing various quinazolinone derivatives with moderate to excellent yields. tandfonline.com

Further exploration could involve multicomponent reactions (MCRs), which enhance atom economy and operational simplicity. frontiersin.org For instance, a one-pot, three-component synthesis using precursors like 2-aminoaryl ketones, an aldehyde, and an ammonium (B1175870) source in a DES could be optimized. tandfonline.com The use of novel, magnetically recoverable catalysts, such as palladium nanocatalysts, could also offer significant advantages, including high product yields, mild reaction conditions, and catalyst recyclability, aligning with the principles of green chemistry. frontiersin.org Investigating H2O2-mediated synthesis using DMSO as a carbon source presents another sustainable pathway that avoids harsh oxidants. acs.org

| Synthetic Approach | Key Features | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, and cleaner reaction profiles. tandfonline.com |

| Deep Eutectic Solvents (DES) | Employs biodegradable and low-cost solvent systems. | Environmentally friendly, can enhance reaction rates and selectivity. tandfonline.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, and rapid generation of molecular diversity. frontiersin.org |

| Magnetic Nanocatalysis | Uses catalysts that can be recovered with an external magnet. | Easy catalyst separation and recycling, cost-effective, and sustainable. frontiersin.org |

| Oxidant-Mediated Synthesis | Employs green oxidants like H2O2. | Avoids toxic heavy-metal oxidants, environmentally benign. acs.org |

Design of Next-Generation Quinazolinone-Propargyl Hybrids

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for developing novel drug candidates with potentially improved potency and multifaceted activity. rsc.org The this compound structure is an ideal platform for creating next-generation hybrids. The terminal alkyne of the propargyl group is particularly amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the quinazolinone core to other bioactive scaffolds like triazoles. rsc.org

Future design strategies could involve hybridizing the quinazolinone-propargyl core with moieties known for specific biological activities. For example, creating hybrids with chalcones could yield compounds with enhanced apoptotic potential. rsc.org Similarly, incorporating fragments of known enzyme inhibitors, such as those targeting poly(ADP-ribose) polymerase (PARP), could lead to dual-target inhibitors for cancer therapy. scispace.comsemanticscholar.org The design of such hybrids can be guided by structure-activity relationship (SAR) studies to optimize factors like the linker length and the nature of the substituents on the phenyl ring for maximal therapeutic effect. rsc.org

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While the broader class of quinazolinones is known to target various biological pathways, the specific molecular mechanisms of this compound remain to be fully elucidated. Quinazolinone derivatives have been reported to act as inhibitors of crucial cellular targets like epidermal growth factor receptor (EGFR), tubulin polymerization, and vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.govtandfonline.com

Future research must focus on identifying the precise molecular targets of this compound. This can be achieved through a combination of biochemical assays, proteomics, and cellular imaging techniques. For instance, kinome profiling can screen for inhibitory activity against a broad panel of kinases. mdpi.com Studies should also investigate its potential to induce apoptosis and determine its effects on cell cycle progression in cancer cell lines. nih.gov Understanding whether the propargyl group engages in covalent modification of its target protein is another critical area of investigation, as this could lead to inhibitors with high potency and prolonged duration of action. Elucidating these mechanisms is essential for the rational development of this compound into a potential therapeutic agent. mdpi.com

Integration of Advanced Computational Approaches in Compound Design and Optimization

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. researchgate.net The application of advanced computational approaches will be crucial for the future development of this compound analogs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the interactions between the compound and its biological targets. researchgate.netnih.govrsc.org

Molecular docking can be used to predict the binding modes of newly designed derivatives within the active site of a target protein, such as EGFR or PARP-1. rsc.orgnih.gov MD simulations can then validate the stability of these interactions and provide a dynamic picture of the ligand-receptor complex. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed early in the design phase to prioritize compounds with favorable drug-like properties. rsc.orgeco-vector.com These computational methods, when used in synergy with synthetic chemistry and biological testing, can significantly streamline the optimization process, leading to the development of more potent and selective drug candidates.

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates the chemical structure of compounds with their biological activity to guide the design of more potent analogs. rsc.org |

| In Silico ADMET Prediction | Estimates the pharmacokinetic and toxicity properties of a compound before synthesis. eco-vector.com |

Uncovering Non-Canonical Biological Targets and Applications

Beyond their well-established roles as enzyme inhibitors and anticancer agents, quinazolinone scaffolds may possess non-canonical biological functions and applications. rsc.org Recent studies have shown that some quinazolinone derivatives exhibit interesting luminescence properties, making them potential candidates for fluorescent probes and bioimaging reagents. rsc.orgresearchgate.net The inherent biocompatibility and low toxicity of the quinazolinone core make it an attractive platform for such applications. researchgate.net

Future research should venture beyond traditional therapeutic targets to explore novel applications for this compound. Investigating its potential as a building block for luminescent materials could open new avenues in materials science. rsc.org Furthermore, its activity could be screened against a broader range of biological targets, including those involved in neurodegenerative diseases, infectious diseases, or metabolic disorders. For example, certain quinazolinone derivatives have shown potential as inhibitors of monoamine oxidases (MAOs), which are relevant targets for neurological conditions. nih.gov A systematic, unbiased screening approach could uncover unexpected biological activities and expand the application scope of this versatile scaffold.

Q & A

Q. What are effective synthetic routes for 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols, including one-pot reactions and ionic liquid-mediated catalysis. For example:

- Copper(I)-catalyzed reactions : A regioselective one-pot synthesis using aromatic aldehydes and propargyl-substituted intermediates under mild conditions (e.g., room temperature, acetonitrile solvent) achieves high yields .

- Ionic liquid optimization : Catalytic systems like [BMIM]BF₄ enhance yields by stabilizing intermediates and reducing side reactions. Table 1 in shows yield improvements (up to 92%) with optimized catalyst ratios and reaction times .

- Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or click chemistry, monitored by TLC/HPLC for completion .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the prop-2-yn-1-yl group exhibits distinct alkyne proton signals at δ ~2.5 ppm (triplet) and carbon signals at ~75–80 ppm (sp-hybridized carbons) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s bioactivity and guide derivative design?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or Leishmania enzymes). highlights docking poses where the quinazolinone core binds to hydrophobic pockets, while the propargyl group stabilizes hydrogen bonds .

- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with anti-inflammatory activity to prioritize derivatives with reduced cardiovascular risks .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data to address anisotropic displacement errors. notes the "TWIN" command for handling twinned crystals and "HKLF 5" for merging equivalent reflections .

- WinGX validation : Analyze R-factor convergence (<5%) and Fo/Fc maps to identify missed solvent molecules or disorder .

Q. How can regioselectivity in derivative synthesis be controlled, particularly for propargyl-substituted analogs?

Methodological Answer:

Q. What experimental approaches validate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against COX-1/COX-2 using colorimetric kits (e.g., Cayman Chemical). notes structural analogs with <10% gastric toxicity at 50 μM concentrations .

- In vivo models : Use carrageenan-induced rat paw edema to assess anti-inflammatory efficacy, comparing dose-response curves to reference drugs .

Q. How are stability and degradation profiles assessed under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC. recommends inert-atmosphere storage (argon) to prevent propargyl group oxidation .

- Photodegradation analysis : Use UV-Vis spectroscopy to track λmax shifts under UV light, identifying photo-labile moieties (e.g., quinazolinone carbonyl) .

Q. Notes

- Citations follow format, referencing evidence numbers.

- Advanced questions emphasize troubleshooting (e.g., crystallography, QSAR) and mechanistic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.